7-Deschloro-8-chloro Clobazam
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Overview
Description
7-Deschloro-8-chloro Clobazam is a derivative of Clobazam, a benzodiazepine class medication. This compound is known for its anxiolytic and anticonvulsant properties. It is primarily used in research settings to study its pharmacological effects and potential therapeutic applications .
Preparation Methods
The synthesis of 7-Deschloro-8-chloro Clobazam involves several steps:
Starting Material: The process begins with 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine using hydrogenation in the presence of a palladium catalyst.
Cyclization: The resulting 5-chloro-2-phenylenediamine undergoes cyclization with malonyl chloride to form the benzodiazepine core.
Chlorination: The final step involves the selective chlorination at the 8th position to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-Deschloro-8-chloro Clobazam undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield deschloro derivatives.
Substitution: Halogen substitution reactions can occur, especially at the 7th and 8th positions.
Common Reagents: Reagents such as hydrogen, palladium catalysts, and malonyl chloride are commonly used.
Major Products: The major products include various substituted benzodiazepines and their derivatives
Scientific Research Applications
7-Deschloro-8-chloro Clobazam has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of benzodiazepine derivatives.
Biology: Research focuses on its interaction with GABA receptors and its effects on neurotransmission.
Medicine: It is investigated for its potential use in treating anxiety, epilepsy, and other neurological disorders.
Industry: It serves as a reference standard in pharmaceutical research and quality control
Mechanism of Action
The exact mechanism of action of 7-Deschloro-8-chloro Clobazam is not fully understood. it is believed to involve the potentiation of GABAergic neurotransmission by binding to the benzodiazepine site of the GABA_A receptor. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
7-Deschloro-8-chloro Clobazam is compared with other benzodiazepines such as:
Clobazam: The parent compound, known for its anxiolytic and anticonvulsant effects.
Diazepam: Another benzodiazepine with similar therapeutic effects but different pharmacokinetic properties.
Lorazepam: Known for its potent anxiolytic effects but shorter duration of action.
Uniqueness: This compound is unique due to its specific substitution pattern, which may result in distinct pharmacological properties
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
7-chloro-5-methyl-1-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-14-9-11(17)7-8-13(14)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
CFQSNGPGPDIAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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